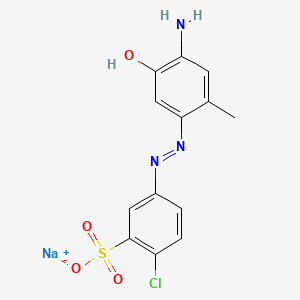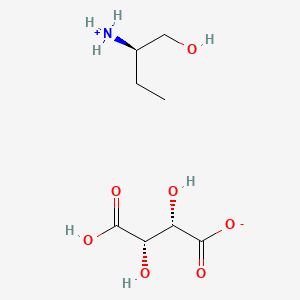
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound that plays a significant role in various chemical and biological processes. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of (S)-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted derivatives.
Scientific Research Applications
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent and in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in asymmetric synthesis and chiral resolution processes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- (S)-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- ®-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
Uniqueness
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable tool in chiral synthesis and resolution, setting it apart from other similar compounds .
Properties
CAS No. |
26293-35-6 |
|---|---|
Molecular Formula |
C8H17NO7 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
[(2R)-1-hydroxybutan-2-yl]azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m10/s1 |
InChI Key |
ZMEGDKGDGOQGDK-JZGORXRRSA-N |
Isomeric SMILES |
CC[C@H](CO)[NH3+].[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


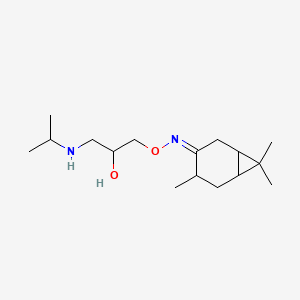
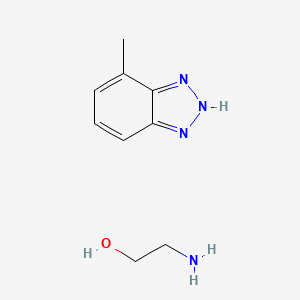

![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
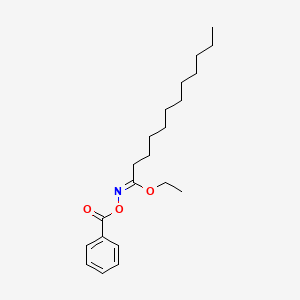


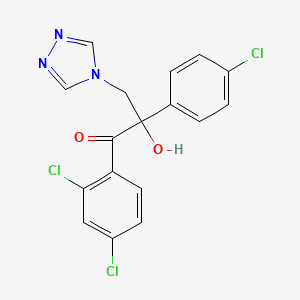
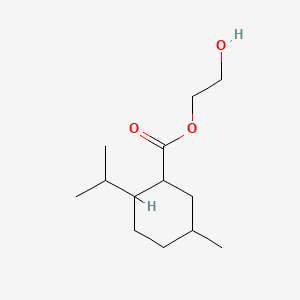
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
